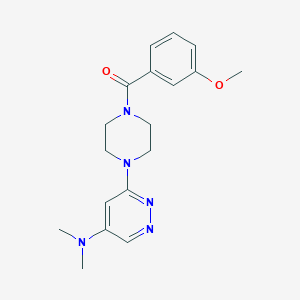
(3-Metoxifenil)(4-(5-(dimetilamino)piridazin-3-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la Enfermedad de Alzheimer
Se han sintetizado y evaluado compuestos con estructuras de anillo de 3(2H)-piridazinona y 1,2,4-triazol como posibles inhibidores de la acetilcolinesterasa . La acetilcolinesterasa es una enzima importante en la hidrólisis de la acetilcolina, y su inhibición es un objetivo farmacológico clave para aumentar los niveles de acetilcolina, lo que puede ayudar en el tratamiento de la enfermedad de Alzheimer .
Tratamiento del Trastorno por Uso de Sustancias
Se han identificado 5-(4-arilpiperazin-1-il)-N-arilpentanamidas funcionalizadas como potentes ligantes de D3 con selectividad moderada a alta para D3 sobre D2 . Estos compuestos podrían usarse potencialmente en el tratamiento de los trastornos por uso de sustancias, incluido el trastorno por uso de cocaína .
Tratamiento Anti-VIH
Se ha informado que los derivados de indolyl y oxochromenyl xanthenona tienen una actividad anti-VIH-1 potencial . Aunque no está directamente relacionado con el compuesto, muestra el potencial de compuestos similares en la investigación antiviral.
Síntesis de Compuestos Heterocíclicos
Compuestos similares al que se ha utilizado en la síntesis de compuestos heterocíclicos . Estas reacciones pueden conducir a la formación de sales de hetarenium monocatiónicas, dicatiónicas y tricatiónicas .
Mecanismo De Acción
Target of Action
The primary targets of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone, also known as DMPP, are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
DMPP interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine, which is deficient in certain neurodegenerative diseases . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, DMPP affects the cholinergic transmission pathway . This pathway is associated with cognitive functions and is often impaired in neurodegenerative diseases like Alzheimer’s disease . The increase in acetylcholine levels due to AChE and BChE inhibition can help alleviate the symptoms of these diseases .
Result of Action
The inhibition of AChE and BChE by DMPP results in increased acetylcholine levels . This increase can help improve cognitive functions that are often impaired in neurodegenerative diseases . The specific molecular and cellular effects of DMPP’s action would depend on the context of its use, such as the disease being treated and the patient’s overall health status.
Propiedades
IUPAC Name |
[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)15-12-17(20-19-13-15)22-7-9-23(10-8-22)18(24)14-5-4-6-16(11-14)25-3/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNIAOSOXITSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)
![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)
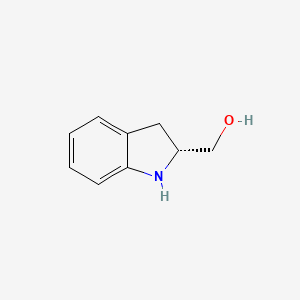
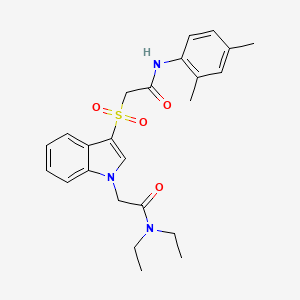
![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)
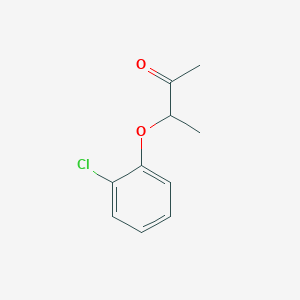
![8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)
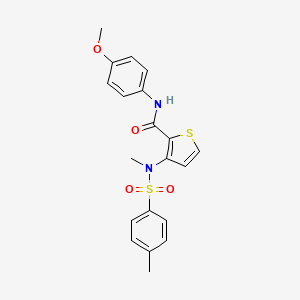
![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)
![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)
![ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2358322.png)
![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)
